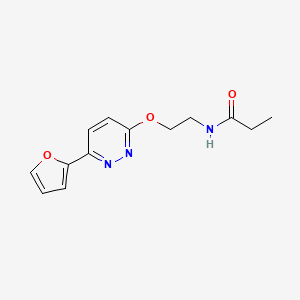

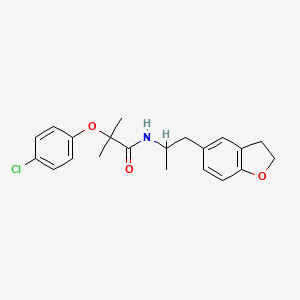

(2S,3R,14Z)-2-amino-14-octadecen-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3R,14Z)-2-amino-14-octadecen-3-ol, also known as 2-amino-14-octadecen-3-ol or 2-AOD, is a naturally occurring amino acid derivative found in a variety of organisms. It is a component of the fatty acid metabolism of some bacteria and fungi, and is also present in some plant species. 2-AOD has been studied for its potential use in the production of biofuels, as a food additive, and for various pharmacological applications.

Aplicaciones Científicas De Investigación

Apoptotic Activities in Human Leukemia Cells

(2S,3R,14Z)-2-amino-14-octadecen-3-ol and its related compounds have been studied for their potential in inducing apoptosis in human leukemia HL-60 cells. In particular, the cis-isomers of related compounds have shown significant apoptotic activities, comparable to well-known inducers of apoptosis. This suggests a potential therapeutic application in leukemia treatment (Niiro et al., 2004).

Synthesis and Antileukemic Activities

The derivative (2S,3R,2'R,3'E)-N-(2'-hydroxy-3'-octadecenoyl)-dihydrosphingosine, synthesized from L-serine, and its diastereomers have been examined for their antileukemic activities. Interestingly, these compounds demonstrated moderate antileukemic activities against L-1210 cells, but not in HL-60 cells, indicating specific applications in cancer therapy (Azuma et al., 2003).

Luminescent Nanocrystals Synthesis

In the field of material science, (2S,3R,14Z)-2-amino-14-octadecen-3-ol and similar compounds are used in the synthesis of Ag-In-Zn-S quaternary nanocrystals. These nanocrystals exhibit unique luminescent properties and have potential applications in optoelectronics and photonics (Bujak et al., 2019).

Pharmaceutical Drug Development

This compound and its related structures are also explored in the development of pharmaceutical drugs, drug intermediates, and ingredients. Their synthesis involves green cascade reactions, highlighting their relevance in the design of environmentally friendly pharmaceuticals (Ramachary et al., 2008).

Antifungal Activity

(2S,3R)-2-aminododecan-3-ol, a similar compound, shows significant antifungal activity against various Candida strains, suggesting potential applications in antifungal drug development (Reddy et al., 2012).

Propiedades

IUPAC Name |

(Z,2S,3R)-2-aminooctadec-14-en-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h5-6,17-18,20H,3-4,7-16,19H2,1-2H3/b6-5-/t17-,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUUVXWJPCOCMG-FDICQLOXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCCCCCCCCCC(C(C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\CCCCCCCCCC[C@H]([C@H](C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,14Z)-2-amino-14-octadecen-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2390522.png)

![2-Chloro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]acetamide](/img/structure/B2390530.png)

![6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2390534.png)

![1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole](/img/structure/B2390536.png)

![4-(2-ethoxybenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2390537.png)

![2-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2390538.png)

![2,8,10-Trimethyl-4-(4-phenylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2390542.png)